An In-depth Technical Guide to 4-(1,3-Dioxolan-2-yl)pyridine (CAS 61379-59-7)
An In-depth Technical Guide to 4-(1,3-Dioxolan-2-yl)pyridine (CAS 61379-59-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(1,3-Dioxolan-2-yl)pyridine, a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. The dioxolane moiety serves as a masked aldehyde group, offering a stable protecting group strategy and a precursor for various chemical transformations. This document delves into the core physicochemical properties, spectral characterization, synthetic methodologies, reactivity profile, and applications of this versatile compound, with a particular focus on its relevance in drug discovery and development. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Introduction: The Strategic Importance of Masked Pyridine Aldehydes
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] The introduction of functional groups onto the pyridine ring is a key strategy for modulating the pharmacological properties of these molecules. Pyridine-4-carboxaldehyde, in particular, is a valuable synthon, but its reactive aldehyde group can interfere with many synthetic transformations.
4-(1,3-Dioxolan-2-yl)pyridine (CAS 61379-59-7) presents an elegant solution to this challenge by protecting the aldehyde functionality as a cyclic acetal. This "masked" aldehyde is generally stable to a range of reaction conditions, allowing for chemical modifications on the pyridine ring or other parts of a molecule without undesired side reactions. The dioxolane group can then be readily deprotected under acidic conditions to reveal the aldehyde for subsequent reactions. This strategic use of a protecting group enhances the synthetic utility of the pyridine-4-carboxaldehyde scaffold, making 4-(1,3-Dioxolan-2-yl)pyridine a valuable intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Physicochemical and Spectral Profile
A thorough understanding of the physical and spectral properties of a compound is paramount for its effective use in research and development.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-(1,3-Dioxolan-2-yl)pyridine.
| Property | Value | Source |
| CAS Number | 61379-59-7 | [3] |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [4] |
| Appearance | Not explicitly found, but likely a liquid or low-melting solid | - |
| Boiling Point | Data not available in searched sources | - |
| Melting Point | Data not available in searched sources | - |
| Density | Data not available in searched sources | - |
| Solubility | Expected to be soluble in common organic solvents | - |
Note: Specific experimental data for boiling point, melting point, and density were not available in the public domain resources accessed. These properties would need to be determined experimentally or sourced from commercial suppliers' detailed technical data sheets.
Spectral Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the dioxolane ring protons. The two protons on the pyridine ring adjacent to the nitrogen (positions 2 and 6) would appear as a doublet, and the two protons at positions 3 and 5 would appear as another doublet. The methine proton of the dioxolane ring (the CH connecting to the pyridine ring) would likely appear as a singlet, and the four protons of the ethylene group of the dioxolane would show a more complex multiplet pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule. This includes the carbons of the pyridine ring, the acetal carbon, and the two carbons of the ethylene glycol unit in the dioxolane ring.
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by the absence of a strong carbonyl (C=O) stretch (which would be present in the corresponding aldehyde) and the presence of C-O-C stretching vibrations from the dioxolane ring, typically in the 1000-1200 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be prominent.
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MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.16 g/mol ). Fragmentation patterns would likely involve the loss of fragments from the dioxolane ring and the pyridine ring.
Note: Researchers are strongly encouraged to acquire their own spectral data for identity confirmation and purity assessment prior to use.
Synthesis and Purification
The synthesis of 4-(1,3-Dioxolan-2-yl)pyridine is typically achieved through the acid-catalyzed acetalization of pyridine-4-carboxaldehyde with ethylene glycol.
General Synthetic Protocol
This protocol describes a standard procedure for the synthesis of 4-(1,3-Dioxolan-2-yl)pyridine.
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Caption: General workflow for the synthesis of 4-(1,3-Dioxolan-2-yl)pyridine.
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pyridine-4-carboxaldehyde, a slight excess of ethylene glycol (e.g., 1.1 to 1.5 equivalents), and a suitable solvent such as toluene.
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Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a strong acid ion-exchange resin.
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Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.
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Reaction Monitoring: The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting aldehyde.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.
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Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-(1,3-Dioxolan-2-yl)pyridine.
Reactivity and Chemical Behavior
The chemical reactivity of 4-(1,3-Dioxolan-2-yl)pyridine is dominated by the interplay between the protected aldehyde functionality and the electronic nature of the pyridine ring.
Stability of the Dioxolane Ring
The 1,3-dioxolane group is generally stable under neutral and basic conditions. This stability allows for a wide range of chemical transformations to be performed on the pyridine ring or other parts of the molecule without affecting the protected aldehyde. However, the acetal is susceptible to hydrolysis under acidic conditions, which regenerates the parent aldehyde. The rate of this hydrolysis is dependent on the pH and temperature.
Reactions at the Pyridine Ring
The pyridine ring in this molecule can undergo various reactions characteristic of this heterocycle.
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N-Alkylation and N-Oxidation: The nitrogen atom of the pyridine ring is nucleophilic and can be alkylated with alkyl halides or oxidized to the corresponding N-oxide.
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Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions, substitution can occur, primarily at the 3- and 5-positions.
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Nucleophilic Aromatic Substitution: The pyridine ring can be susceptible to nucleophilic aromatic substitution, particularly if activating groups are present or if strong nucleophiles are used.
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Caption: Key reactivity pathways for 4-(1,3-Dioxolan-2-yl)pyridine.
Applications in Drug Discovery and Organic Synthesis
The primary application of 4-(1,3-Dioxolan-2-yl)pyridine lies in its role as a versatile building block in multi-step organic syntheses, particularly in the field of drug discovery.
Intermediate in Pharmaceutical Synthesis
The ability to mask the aldehyde functionality makes this compound an ideal intermediate for the synthesis of complex pharmaceutical agents where the pyridine-4-carboxaldehyde moiety is required. The protected aldehyde can be carried through several synthetic steps and then deprotected at a late stage to participate in reactions such as:
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Reductive amination to form substituted amines.
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Wittig reactions to form alkenes.
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Grignard reactions to form secondary alcohols.
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Oxidation to the corresponding carboxylic acid.
The pyridine scaffold itself is a privileged structure in medicinal chemistry, and the ability to introduce diverse functionality via the protected aldehyde group allows for the creation of libraries of compounds for high-throughput screening.[5]
Use in the Synthesis of Novel Heterocyclic Systems
The aldehyde, once deprotected, can be used as a key component in various cyclization reactions to construct more complex heterocyclic systems. These new scaffolds can then be explored for their biological activity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(1,3-Dioxolan-2-yl)pyridine.
Hazard Identification
Based on the safety information provided by suppliers, 4-(1,3-Dioxolan-2-yl)pyridine is classified with the following hazards:
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GHS Pictogram: GHS07 (Exclamation Mark)[3]
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Signal Word: Warning[3]
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Hazard Statements: H319 (Causes serious eye irritation)[3]
Recommended Precautions
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3]
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First Aid:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
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Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
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For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(1,3-Dioxolan-2-yl)pyridine is a strategically important building block in organic synthesis and medicinal chemistry. Its primary utility lies in its function as a stable, protected form of pyridine-4-carboxaldehyde, enabling a broader range of synthetic transformations on the pyridine scaffold. This in-depth guide has provided a comprehensive overview of its properties, synthesis, reactivity, applications, and safety considerations to aid researchers and drug development professionals in its effective and safe utilization. As the demand for novel and complex pyridine-based therapeutics continues to grow, the importance of versatile intermediates like 4-(1,3-Dioxolan-2-yl)pyridine is set to increase.
References
- Sigma-Aldrich. (n.d.). 4-(1,3-Dioxolan-2-yl)pyridine AldrichCPR.
- ResearchGate. (n.d.). Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes.
- BLDpharm. (n.d.). 3,5-Dibromo-4-(1,3-dioxolan-2-yl)pyridine.
- BLDpharm. (n.d.). 4-(1,3-Dioxolan-2-yl)pyridine.
- Sigma-Aldrich. (2025, November 24). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Safety Data Sheet.
- TCI Chemicals. (2025, September 17). Safety Data Sheet.
- Thermo Fisher Scientific. (2002, November 22). Safety Data Sheet. Retrieved from the Thermo Fisher Scientific website.
- R. Brückner. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.
- IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- ResearchGate. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
- ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Royal Society of Chemistry. (n.d.). Organic Framework with Efficient Catalytic Activity on Cycloaddition of CO2 and Knoevenagel Condensation. Retrieved from the Royal Society of Chemistry website.
- ChemicalBook. (n.d.). 4-ethyl-1,3-dioxolan-2-one(4437-85-8) 1 h nmr.
- PubChem. (n.d.). 2-Pyridinyl-1,3-dioxolane.
- PMC. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
